6-Octylbenzo[d]thiazol-2-amine

Catalog No.
S9048646
CAS No.
113120-25-5
M.F
C15H22N2S
M. Wt
262.4 g/mol
Availability
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6-Octylbenzo[d]thiazol-2-amine

CAS Number

113120-25-5

Product Name

6-Octylbenzo[d]thiazol-2-amine

IUPAC Name

6-octyl-1,3-benzothiazol-2-amine

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C15H22N2S/c1-2-3-4-5-6-7-8-12-9-10-13-14(11-12)18-15(16)17-13/h9-11H,2-8H2,1H3,(H2,16,17)

InChI Key

ZNTPEAWELAQWQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)N=C(S2)N

6-Octylbenzo[d]thiazol-2-amine is a member of the benzothiazole family, characterized by its unique structure that includes a benzothiazole ring and an octyl substituent at the nitrogen atom. The compound has the molecular formula C15H21N2S and is known for its potential applications in various fields, including pharmaceuticals and materials science. Benzothiazoles, in general, are recognized for their diverse biological activities and are often utilized as intermediates in organic synthesis.

Of Amines | Acylation | Basicity | Chemistry | Byju's" class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/chemical-properties-of-amines-acylation-basicity/" rel="nofollow noopener" target="_blank"> .
  • Oxidative Coupling: Similar to other benzothiazole derivatives, it can undergo oxidative coupling reactions under specific conditions, leading to the formation of more complex structures .
  • The synthesis of 6-octylbenzo[d]thiazol-2-amine can be achieved through various methods:

    • Iron-Catalyzed Condensation: A common approach involves the condensation of 2-aminobenzothiazole with octylamine using an iron catalyst. This method is noted for its eco-friendliness and efficiency, yielding moderate to high amounts of the desired product .

      General Procedure:
      • Combine 2-aminobenzothiazole with octylamine in a solvent.
      • Add an iron catalyst and heat the mixture under reflux.
      • Monitor the reaction progress using thin-layer chromatography (TLC) until completion.
    • One-Pot Reactions: Recent advancements allow for one-pot reactions that simplify the synthesis process by combining multiple reagents simultaneously, which can lead to improved yields and reduced reaction times .

    Interaction studies involving 6-octylbenzo[d]thiazol-2-amine focus on its binding affinity with biological targets. These studies typically assess:

    • Protein Binding: Evaluating how well the compound binds to proteins associated with disease states.
    • Receptor Interactions: Investigating its potential as a ligand for various receptors involved in cellular signaling pathways.

    Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

    Several compounds share structural similarities with 6-octylbenzo[d]thiazol-2-amine. Here are some notable examples:

    Compound NameStructure FeaturesUnique Properties
    2-AminobenzothiazoleBasic structure of benzothiazolePrecursor for many derivatives
    6-Methylbenzo[d]thiazol-2-amineMethyl group at position 6Exhibits strong antimicrobial activity
    N-OctylbenzothiazoleOctyl group attached directly to thiazolePotentially lower solubility

    Uniqueness of 6-Octylbenzo[d]thiazol-2-amine

    The presence of the octyl group distinguishes it from other derivatives by potentially enhancing lipophilicity, which may influence its bioavailability and interaction with biological membranes compared to shorter-chain analogs.

    XLogP3

    6.1

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    262.15036988 g/mol

    Monoisotopic Mass

    262.15036988 g/mol

    Heavy Atom Count

    18

    Dates

    Modify: 2023-11-21

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